5-Aminotetramethyl Rhodamine

概要

説明

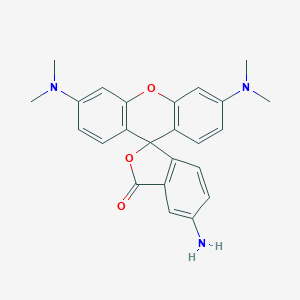

6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound that belongs to the class of benzofuran derivatives.

準備方法

The synthesis of 6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the reaction of 2’,6’-dihydroxyacetophenone with 2-bromoacetophenone under modified Rap–Stoermer reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

化学反応の分析

6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

科学的研究の応用

Biological Assays

5-Aminotetramethyl Rhodamine is widely used in biological research due to its fluorescence properties. It serves as a vital tool in:

- Fluorescence Microscopy : Used for visualizing cellular structures and processes.

- Flow Cytometry : Helps quantify cells based on their fluorescence intensity.

- ELISA (Enzyme-Linked Immunosorbent Assay) : Acts as a reporter dye for detecting specific proteins.

Case Study : A study demonstrated the use of 5-Amino-TMR in tracking cellular uptake of drug molecules. The dye was conjugated to a drug compound, allowing researchers to visualize the internalization process in real-time using fluorescence microscopy.

Environmental Monitoring

The compound is effective in environmental studies, particularly as a tracer dye:

- Water Quality Assessment : Used to trace the movement of pollutants in water bodies.

- Hydrological Studies : Helps determine water flow rates and dispersion patterns.

Case Study : In a hydrological study conducted on a river system, 5-Amino-TMR was injected into the water to monitor its dispersion. Data collected from various monitoring stations indicated the dye's travel time and dilution rates, providing insights into water quality management strategies.

Material Science

In material science, this compound is utilized for:

- Dye-Sensitized Solar Cells (DSSCs) : Enhances light absorption and energy conversion efficiency.

- Optical Sensors : Used in developing sensors that detect specific ions or molecules based on fluorescence changes.

Case Study : Research on DSSCs incorporating 5-Amino-TMR showed improved efficiency due to enhanced light harvesting capabilities. The study highlighted the dye's role in increasing the overall performance of solar cells under varied light conditions.

Comparative Data Table

The following table summarizes the key applications of this compound along with their respective benefits:

| Application Area | Description | Benefits |

|---|---|---|

| Biological Assays | Fluorescence microscopy, flow cytometry, ELISA | High sensitivity and specificity |

| Environmental Monitoring | Tracing pollutants in water bodies | Effective for real-time monitoring |

| Material Science | Used in DSSCs and optical sensors | Enhances performance and efficiency |

作用機序

The mechanism of action of 6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in bacteria, viruses, or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

類似化合物との比較

6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one can be compared with other benzofuran derivatives such as:

3’,6’-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.

6-(Dimethylamino)purine: Although not a benzofuran derivative, this compound shares the dimethylamino functional group and exhibits biological activities such as kinase inhibition.

生物活性

5-Aminotetramethyl Rhodamine (5-Amino-TMR) is a derivative of rhodamine dyes, known for its distinctive fluorescent properties and biological applications. This article reviews the biological activity of this compound, focusing on its chemotherapeutic potential, cellular interactions, and biocompatibility.

Overview of this compound

This compound is characterized by its strong fluorescence and ability to penetrate cellular membranes. Its structural modifications enhance its interaction with biological targets, making it a valuable tool in both research and therapeutic contexts.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits selective toxicity towards cancer cells compared to normal cells, which is crucial for minimizing side effects in therapeutic applications.

- IC50 Values :

- The half-maximal inhibitory concentration (IC50) values for this compound against several cancer cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 8.7 |

| MiaPaca | 0.66 |

| MCF7 | 32.5 |

This table indicates that this compound has a significantly lower IC50 in MDA-MB-231 cells, suggesting higher potency in this breast cancer model compared to others.

The mechanism by which this compound exerts its effects involves mitochondrial targeting and the induction of apoptosis in cancer cells. The lipophilic nature of the dye allows it to accumulate in mitochondria, leading to increased oxidative stress and subsequent cell death .

Cellular Uptake and Interactions

The uptake of this compound by cells is influenced by its hydrophobicity and charge. Enhanced cellular uptake is observed in cancer cells due to their unique membrane dynamics compared to normal cells. Studies indicate that the dye utilizes energy-dependent pathways for internalization rather than passive diffusion, which is more common in normal cells .

Live-Cell Imaging

This compound has been utilized successfully for live-cell imaging due to its excellent photostability and brightness. It can stain various cellular components, including mitochondria and cytoskeletal structures, enhancing the visualization of dynamic processes within live cells .

Safety Profile

The biocompatibility of this compound is critical for its application in biological systems. Research shows that while it exhibits cytotoxicity at higher concentrations, its effective use in imaging and therapeutic contexts remains viable at lower concentrations where toxicity is minimized .

Case Studies

Several case studies have demonstrated the effectiveness of this compound in various experimental settings:

- Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis.

- Neuroblastoma Cells : Another study reported that neuroblastoma cells treated with the dye showed reduced viability and increased reactive oxygen species (ROS) production, indicating oxidative stress as a mechanism of action.

特性

IUPAC Name |

6-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-19-21(12-15)29-22-13-16(27(3)4)7-10-20(22)24(19)18-8-5-14(25)11-17(18)23(28)30-24/h5-13H,25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDBRTCWHLGIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408315 | |

| Record name | 5-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167095-10-5 | |

| Record name | 5-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。